2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds related to furan, thiophene, and pyrrole derivatives highlights the versatility and potential of these heterocyclic frameworks for creating diverse molecular structures. For example, the study by Sacmacl et al. (2012) on the reactions of furan-3-ones with 2,3-diaminopyridine derivatives underscores the capacity of furan derivatives to undergo Michael type reactions, yielding pyrrol-2-ylidene-acetates with moderate yields (Sacmacl, Bolukbasl, & Şahin, 2012). Similarly, Craig et al. (2005) demonstrated that furan-2-ylmethyl and thien-2-ylmethyl tosylacetates could undergo decarboxylative Claisen rearrangement, showcasing the reactivity of these systems (Craig, King, Kley, & Mountford, 2005).
Biological Activities
The potential biological activities of compounds containing furan, thiophene, and pyrrole units have also been a subject of investigation. Yanagimoto et al. (2002) explored the antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction, with findings indicating that pyrroles exhibited significant antioxidant activity (Yanagimoto, Lee, Ochi, & Shibamoto, 2002). Furthermore, the synthesis of novel pyridine and naphthyridine derivatives by Abdelrazek et al. (2010) involved the use of furan and thiophene derivatives, indicating the potential of these heterocycles in medicinal chemistry applications (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Advanced Materials
The development of advanced materials also benefits from the study of furan, thiophene, and pyrrole derivatives. For instance, the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles discussed by Sobenina et al. (2014) showcases the modification of these heterocycles for potential applications in organic electronics or photovoltaics (Sobenina, Petrova, Tomilin, Gotsko, Ushakov, Klyba, Mikhaleva, & Trofimov, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(10-18-15(20)5-6-16(18)21)17-9-11(12-3-1-7-22-12)13-4-2-8-23-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHBRBZDVZDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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